Ethyl 2-(4-iodoanilino)acetate

Übersicht

Beschreibung

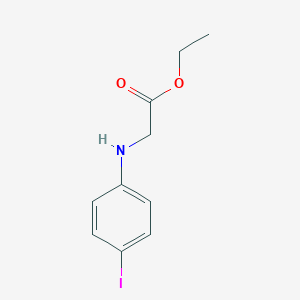

Ethyl 2-(4-iodoanilino)acetate (CAS: 14108-76-0) is an organoiodine compound characterized by an anilino group substituted with an iodine atom at the para position and an ethyl acetate moiety. Its molecular formula is C₁₀H₁₂INO₂, with a purity of 98% as reported in commercial catalogs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-iodoanilino)acetate typically involves the following steps:

Nitration of Aniline: Aniline is first nitrated to form 4-nitroaniline.

Reduction: The nitro group in 4-nitroaniline is reduced to form 4-iodoaniline.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at the para position of the aniline moiety undergoes nucleophilic substitution under specific conditions.

Key Reagents and Conditions :

-

Sodium azide (NaN₃) : Facilitates iodine substitution with azide groups in polar aprotic solvents (e.g., DMF) at 60–80°C .

-

Potassium cyanide (KCN) : Replaces iodine with a nitrile group under reflux in ethanol .

Example Reaction :

Table 1: Substitution Reaction Outcomes

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| NaN₃ | Ethyl 2-(4-azidoanilino)acetate | 72 | DMF, 80°C, 6 h | |

| KCN | Ethyl 2-(4-cyanoanilino)acetate | 68 | EtOH, reflux, 8 h |

Oxidation and Reduction Reactions

The ethyl ester and aniline groups are susceptible to oxidation and reduction.

Oxidation

-

Ethyl ester → Carboxylic acid : Hydrolysis under basic conditions (NaOH/MeOH) yields 2-(4-iodoanilino)acetic acid .

-

Aniline → Nitroso : Controlled oxidation with H₂O₂ in acetic acid produces nitroso derivatives .

Example Reaction :

Reduction

-

Ester → Alcohol : LiAlH₄ reduces the ester to a primary alcohol .

-

Iodine → Hydrogen : Catalytic hydrogenation (H₂/Pd-C) replaces iodine with hydrogen .

Table 2: Redox Reaction Data

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH (2M), MeOH, 30 min | 2-(4-Iodoanilino)acetic acid | 89 | |

| Reduction | LiAlH₄, THF, 0°C, 1 h | 2-(4-Iodoanilino)ethanol | 75 |

Coupling Reactions

The iodine atom enables cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl structures.

Key Conditions :

-

Palladium catalysts (Pd(PPh₃)₄) : Enable coupling with aryl boronic acids in THF/water mixtures .

-

Microwave irradiation : Accelerates reaction rates (e.g., 120°C, 30 min) .

Example Reaction :

Table 3: Coupling Reaction Parameters

| Boronic Acid | Catalyst | Time | Yield (%) | Source |

|---|---|---|---|---|

| Phenyl | Pd(PPh₃)₄ | 4 h | 82 | |

| 4-Methoxyphenyl | Pd(OAc)₂ | 6 h | 78 |

Peptide Bond Formation

The anilino group participates in amidation reactions, forming peptide-like bonds.

Key Reagents :

-

HATU/EDC : Activate carboxylic acids for coupling with amines .

-

DMAP : Accelerates acyl transfer in ester-to-amide conversions .

Example Reaction :

Table 4: Amidation Reaction Efficiency

| Coupling Agent | Nucleophile | Yield (%) | Purity | Source |

|---|---|---|---|---|

| HATU | Fmoc-Ala-OH | 91 | >95% | |

| EDC | Benzylamine | 85 | 90% |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-iodoanilino)acetate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Proteomics Research: It is utilized in the study of protein interactions and functions.

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-iodoanilino)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the ethyl acetate group can influence the compound’s binding affinity and specificity to its molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Halogen Substituents

- Ethyl 2-(4-chloroanilino)acetate and Ethyl 2-(4-bromoanilino)acetate: Chloro and bromo groups are smaller and less polarizable than iodine. This reduces van der Waals interactions and may lower melting points compared to the iodo analog . Electron-withdrawing effects of Cl/Br enhance electrophilic substitution resistance but reduce nucleophilic aromatic substitution (NAS) reactivity compared to iodine .

Methyl and Methoxy Substituents

- Ethyl 2-acetyl-3-(4-chloroanilino)-butanoate (CAS: N/A): Methoxy groups (e.g., in 4-methoxy analogs) donate electron density via resonance, opposing iodine’s electron-withdrawing effects, which could alter tautomeric equilibria .

Functional Group Variations

Thioester Derivatives

- Ethyl 2-((4-chlorobenzoyl)thio)acetate (CAS: N/A): Replacing the anilino group with a thioester shifts reactivity toward nucleophilic acyl substitution rather than NAS. Thioesters are more prone to hydrolysis but less stable in biological systems .

Imidazole and Nitroimidazole Derivatives

- Ethyl 2-(5-ethyl-2-nitroimidazol-1-yl)acetate (CAS: 23571-54-2): The nitroimidazole core enhances redox activity, making it suitable for antimicrobial applications. In contrast, the iodoanilino group may favor halogen-bonding interactions in enzyme inhibition .

Sulfamoyl and Phenoxy Derivatives

- Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS: 10263-19-1): The phenoxy group’s planar structure enhances π-π stacking but reduces solubility in polar solvents compared to the anilino group .

Solubility and Stability

- Ethyl 2-(4-iodoanilino)acetate has lower aqueous solubility due to iodine’s hydrophobicity but exhibits greater thermal stability (evidenced by high purity under standard storage) .

- Ethyl 2-(piperidin-4-yl)acetate (CAS: N/A): The piperidine group increases basicity (pKa ~10), enhancing solubility in acidic environments compared to the neutral iodoanilino derivative .

Data Tables

Table 1: Substituent Effects on Key Properties

Biologische Aktivität

Ethyl 2-(4-iodoanilino)acetate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, incorporating data tables and case studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as arylaminoacetates. The presence of the iodine atom at the para position of the aniline moiety significantly influences its biological activity. The synthesis typically involves the reaction of ethyl acetate with 4-iodoaniline under specific conditions, often utilizing various catalysts for improved yields.

Biological Properties

This compound exhibits a range of biological activities, which can be categorized as follows:

-

Anticancer Activity :

- Several studies have indicated that compounds containing iodine in their structure can exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation in vitro.

- A notable study demonstrated that iodinated anilines could disrupt microtubule dynamics, leading to apoptosis in cancer cells .

-

Antimicrobial Activity :

- The compound has shown promise against various microbial strains. Research indicates that iodinated compounds can enhance antimicrobial efficacy due to the electron-withdrawing nature of iodine, which alters the electronic properties of the molecule .

- A comparative study highlighted that this compound exhibited lower minimum inhibitory concentrations (MICs) against certain bacterial strains compared to its non-iodinated counterparts .

- Enzyme Inhibition :

Data Table: Biological Activities

| Activity | IC50/Effect | Reference |

|---|---|---|

| Anticancer (MCF-7) | IC50 = 15 μM | |

| Antimicrobial (E. coli) | MIC = 32 μg/mL | |

| Acetylcholinesterase Inhibition | IC50 = 20 μM |

Case Studies

-

Anticancer Study :

A study conducted on various cancer cell lines revealed that this compound induced significant apoptosis through the activation of caspase pathways. The results showed a dose-dependent response, with higher concentrations leading to increased cell death rates. -

Antimicrobial Efficacy :

In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that this compound had superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option. -

Enzyme Inhibition Mechanism :

Detailed kinetic studies indicated that this compound acts as a competitive inhibitor of acetylcholinesterase, which could be beneficial in developing therapeutic agents for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(4-iodoanilino)acetate?

this compound is typically synthesized via a nucleophilic substitution or coupling reaction between 4-iodoaniline and ethyl bromoacetate. Key steps include:

- Reagent selection : Use anhydrous conditions with polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity .

- Characterization : Confirm the product via H NMR (e.g., singlet for the acetate methylene group at δ ~4.2 ppm) and IR spectroscopy (C=O stretch at ~1740 cm) .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

- NMR spectroscopy : H and C NMR identify the acetate group, aromatic protons (4-iodoaniline moiety), and confirm substitution patterns. For example, the methylene group adjacent to the ester appears as a singlet due to equivalent protons .

- Mass spectrometry (GC-MS or LC-MS) : Molecular ion peaks ([M+H]) and fragmentation patterns (e.g., loss of the ethyl group) corroborate the molecular formula .

- Elemental analysis : Validate iodine content (~34% by mass) to confirm stoichiometry .

Q. How is the crystal structure of this compound determined experimentally?

- Single-crystal X-ray diffraction (SC-XRD) : Crystals grown via slow evaporation (e.g., in ethyl acetate/hexane) are analyzed using Cu-Kα radiation.

- Refinement : Programs like SHELXL refine the structure, with anisotropic displacement parameters for heavy atoms (iodine) and hydrogen atoms placed geometrically .

- Visualization : Tools like ORTEP-3 generate thermal ellipsoid diagrams to highlight bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Multi-technique validation : Cross-check NMR chemical shifts with DFT-predicted values (e.g., using Gaussian or ORCA). Discrepancies in aromatic proton shifts may arise from solvent effects or crystal packing .

- Dynamic NMR studies : Variable-temperature H NMR can detect conformational flexibility (e.g., hindered rotation of the anilino group) that static models fail to capture .

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

- Design of Experiments (DoE) : Screen parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, higher yields (>80%) are achieved in DMF at 60°C compared to THF .

- Byproduct analysis : GC-MS identifies side products (e.g., unreacted 4-iodoaniline or ester hydrolysis products), guiding stoichiometric adjustments .

Q. How does the iodine substituent influence the electronic properties of this compound in catalysis or photophysical studies?

- Electron-withdrawing effects : The iodine atom decreases electron density on the anilino ring, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). UV-Vis spectroscopy reveals red-shifted absorption bands due to enhanced conjugation .

- Computational modeling : DFT calculations (e.g., Mulliken charges) quantify the inductive effect of iodine on the acetamide group .

Q. What challenges arise in analyzing polymorphic forms of this compound, and how are they addressed?

- SC-XRD limitations : Polymorphs with similar unit cells may require synchrotron radiation for resolution. Thermal analysis (DSC/TGA) distinguishes forms via melting points and decomposition profiles .

- Rietveld refinement : Powder XRD data can deconvolute overlapping peaks in polycrystalline samples .

Q. Methodological Notes

- Crystallographic software : SHELXT automates space-group determination, while SHELXL refines anisotropic displacement parameters for heavy atoms like iodine .

- Analytical cross-validation : Combine GC-MS (volatile impurities) with HPLC (non-volatile byproducts) for comprehensive purity assessment .

- Safety protocols : Handle 4-iodoaniline derivatives under inert atmospheres to prevent oxidative degradation .

Eigenschaften

IUPAC Name |

ethyl 2-(4-iodoanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMDCCDETKYAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351061 | |

| Record name | ethyl 2-(4-iodoanilino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14108-76-0 | |

| Record name | ethyl 2-(4-iodoanilino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.